molecular formula C16H14N2O3S B2951719 (2E)-3-(5-nitrothiophen-2-yl)-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)prop-2-en-1-one CAS No. 476316-54-8

(2E)-3-(5-nitrothiophen-2-yl)-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)prop-2-en-1-one

Cat. No.: B2951719
CAS No.: 476316-54-8
M. Wt: 314.36
InChI Key: QIQLBNLVCDJTJV-FNORWQNLSA-N
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Description

(2E)-3-(5-nitrothiophen-2-yl)-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of chalcones. Chalcones are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This particular compound features a nitrothiophene moiety and a tetrahydroisoquinoline group, which contribute to its unique chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(5-nitrothiophen-2-yl)-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 5-nitrothiophene-2-carbaldehyde and 1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethanone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the desired product.

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group. This reaction is typically carried out using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Reduction: The carbonyl group in the chalcone structure can be reduced to form an alcohol. Common reducing agents for this reaction include sodium borohydride or lithium aluminum hydride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. This can be achieved using nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas with palladium catalyst, sodium dithionite.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed:

    Reduction of Nitro Group: Amino derivative of the compound.

    Reduction of Carbonyl Group: Alcohol derivative of the compound.

    Substitution of Nitro Group: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.

    Biology: Investigated for its antimicrobial and anticancer properties. The compound has shown promising results in inhibiting the growth of certain bacterial strains and cancer cell lines.

    Medicine: Potential therapeutic agent for the treatment of inflammatory diseases and infections due to its anti-inflammatory and antimicrobial properties.

    Industry: Could be used in the development of new materials with specific chemical properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of (2E)-3-(5-nitrothiophen-2-yl)-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)prop-2-en-1-one is not fully understood. it is believed that the compound exerts its effects through multiple pathways:

    Antimicrobial Activity: The nitro group can generate reactive oxygen species (ROS) that damage bacterial cell membranes and DNA, leading to cell death.

    Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

    Anticancer Activity: The compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Similar compounds to (2E)-3-(5-nitrothiophen-2-yl)-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)prop-2-en-1-one include other chalcones and derivatives with nitrothiophene and tetrahydroisoquinoline groups. Some examples are:

    (2E)-3-(4-nitrophenyl)-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)prop-2-en-1-one: Similar structure but with a nitrophenyl group instead of nitrothiophene.

    (2E)-3-(5-nitrothiophen-2-yl)-1-phenylprop-2-en-1-one: Similar structure but with a phenyl group instead of tetrahydroisoquinoline.

Uniqueness: The combination of the nitrothiophene and tetrahydroisoquinoline groups in this compound provides a unique set of chemical and biological properties that are not found in other similar compounds

Properties

IUPAC Name

(E)-1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(5-nitrothiophen-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c19-15(7-5-14-6-8-16(22-14)18(20)21)17-10-9-12-3-1-2-4-13(12)11-17/h1-8H,9-11H2/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQLBNLVCDJTJV-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C=CC3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC2=CC=CC=C21)C(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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